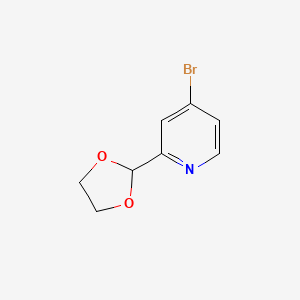
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO2 It features a bromine atom attached to the second position of a pyridine ring, which is further substituted with a 1,3-dioxolane ring at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine typically involves the bromination of 2-(1,3-dioxolan-2-YL)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with different functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(1,3-dioxolan-2-YL)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)pyridine
Uniqueness
4-Bromo-2-(1,3-dioxolan-2-YL)pyridine is unique due to the presence of both a bromine atom and a 1,3-dioxolane ring on the pyridine core. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
4-bromo-2-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |
InChIキー |
JTRONGUJZHKIPK-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
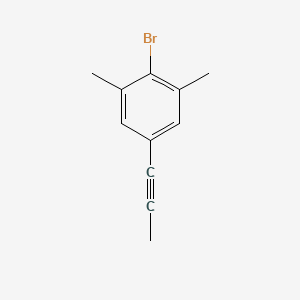


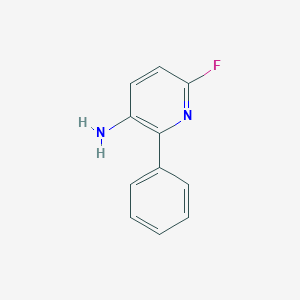

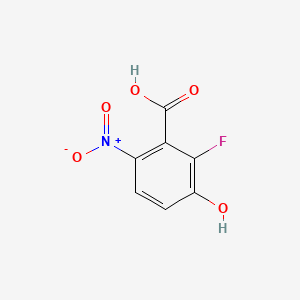
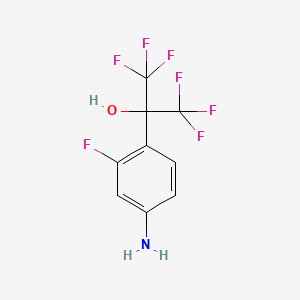
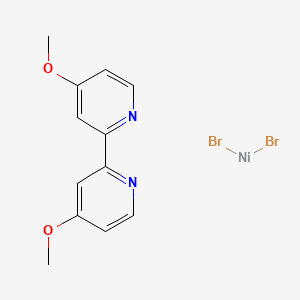

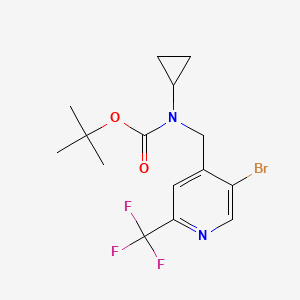
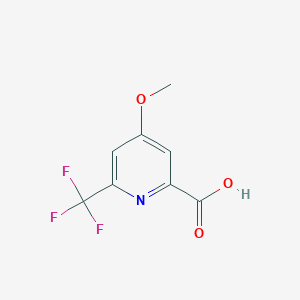
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
